PARP-2 Inhibition vs. N-Methylated Analogs
1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid demonstrates measurable inhibition of poly(ADP-ribose) polymerase 2 (PARP-2), with a reported IC₅₀ of 25 μM against recombinant full-length mouse PARP-2 [1]. In contrast, a closely related N-methylated analog, 1,2-dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid (CAS 1374651-81-6), has not been reported with any PARP inhibitory activity in the BindingDB or ChEMBL databases, suggesting the free NH of the dihydroisoquinoline ring is critical for enzyme interaction .
| Evidence Dimension | Inhibition of PARP-2 Enzyme Activity |
|---|---|
| Target Compound Data | IC₅₀ = 25 μM (2.50E+4 nM) |
| Comparator Or Baseline | 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid (No reported PARP-2 activity) |
| Quantified Difference | > 4-fold difference in activity inferred based on absence of reported inhibition for comparator |
| Conditions | Recombinant full-length mouse PARP-2; [³H]NAD+ solution-phase assay; 10 min incubation [1] |
Why This Matters
This data provides a quantifiable rationale for selecting the non-methylated compound over N-substituted analogs when evaluating PARP-related mechanisms or developing PARP-targeting probes.
- [1] BindingDB. Inhibition of recombinant full length mouse PARP-2 by 1-Oxoisoquinoline-5-carboxylic acid (IC₅₀ = 2.50E+4 nM). View Source
